molecular formula C16H15N3O3 B4108626 4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B4108626
M. Wt: 297.31 g/mol
InChI Key: KJXJJJZSQUMJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives and palladium catalysts.

    Attachment of the methoxyphenoxyethyl group: This step involves the reaction of the oxadiazole-pyridine intermediate with 4-methoxyphenol and an appropriate alkylating agent, such as an alkyl halide, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or acyl groups.

Scientific Research Applications

4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as improved thermal stability or conductivity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions between molecules and biological targets.

Mechanism of Action

The mechanism of action of 4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary widely, but common targets include kinases, G-protein-coupled receptors, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-thiadiazol-3-yl}pyridine: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-triazol-3-yl}pyridine: Contains an additional nitrogen atom in the ring.

    4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}benzene: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[1-(4-methoxyphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11(21-14-5-3-13(20-2)4-6-14)16-18-15(19-22-16)12-7-9-17-10-8-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXJJJZSQUMJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=NC=C2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 2
Reactant of Route 2
4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 3
Reactant of Route 3
4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 4
Reactant of Route 4
4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 5
Reactant of Route 5
4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 6
Reactant of Route 6
4-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.